4-Fluoroquinuclidin-3-one
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Overview
Description
4-Fluoroquinuclidin-3-one is a fluorinated derivative of quinuclidinone, a bicyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoroquinuclidin-3-one typically involves the fluorination of quinuclidinone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow chemistry, which allows for better control over reaction conditions and yields . This method can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoroquinuclidin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Fluoroquinuclidine.
Substitution: Various substituted quinuclidinones depending on the nucleophile used.
Scientific Research Applications
4-Fluoroquinuclidin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of 4-Fluoroquinuclidin-3-one involves its interaction with specific molecular targets. For instance, in biological systems, it may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Quinuclidinone: The non-fluorinated parent compound.
4-Chloroquinuclidin-3-one: A chlorinated analogue.
4-Bromoquinuclidin-3-one: A brominated analogue.
Uniqueness: 4-Fluoroquinuclidin-3-one is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated and halogenated analogues. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C7H10FNO |
---|---|
Molecular Weight |
143.16 g/mol |
IUPAC Name |
4-fluoro-1-azabicyclo[2.2.2]octan-3-one |
InChI |
InChI=1S/C7H10FNO/c8-7-1-3-9(4-2-7)5-6(7)10/h1-5H2 |
InChI Key |
ZVLFZGAGIKCDEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1(C(=O)C2)F |
Origin of Product |
United States |
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